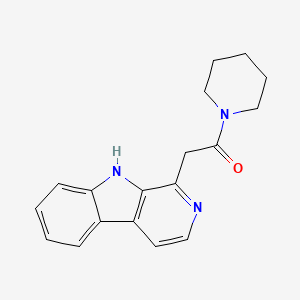

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties. This compound is of interest in various fields of scientific research due to its potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine or its derivatives react with an aldehyde or ketone.

Attachment of the piperidine moiety: This step involves the reaction of the beta-carboline core with a piperidine derivative, often through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can convert ketone groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Neurological Disorders

Beta-carbolines, including the compound , have been studied for their potential in treating neurological disorders. Research indicates that beta-carbolines can interact with various neurotransmitter systems, offering neuroprotective effects. Specifically, they may modulate GABAergic activity, which is crucial in conditions such as anxiety and epilepsy .

Cancer Research

The compound has shown promise in cancer research. Beta-carbolines are known to exhibit cytotoxic effects against various cancer cell lines. They may act as inhibitors of specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies . For instance, studies have indicated that certain beta-carboline derivatives can inhibit DYRK1A kinase, which is implicated in several types of cancer and neurological disorders .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of beta-carboline derivatives. The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential as a lead structure for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors like harmine or other beta-carboline derivatives.

Key Synthetic Pathways

- Pictet-Spengler Reaction : This reaction is commonly used to synthesize beta-carboline derivatives from tryptamine and aldehydes.

- Oxidation and Rearrangement : Compounds can be modified through oxidation processes to enhance their biological activity.

Case Study 1: DYRK1A Inhibition

A study published in Nature explored the inhibition of DYRK1A by beta-carboline derivatives, including variations similar to this compound. The findings revealed an IC50 value indicating significant potency against this kinase, supporting further development as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In a study reported by Science Advances, derivatives of beta-carbolines were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the piperidine ring enhanced antibacterial activity, suggesting that structural optimization could lead to more effective treatments .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Harmine: Another beta-carboline with psychoactive properties.

Harmaline: Known for its neuroprotective effects.

Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.

Uniqueness

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine moiety, which may confer distinct pharmacological properties compared to other beta-carbolines. This structural difference can influence its binding affinity, selectivity, and overall biological activity.

Biological Activity

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic compound that combines a beta-carboline moiety with a piperidine structure. This unique combination suggests a variety of potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Beta-carbolines are known for their diverse biological effects, including neuroactivity, anti-inflammatory properties, and potential therapeutic applications in treating various disorders.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H19N3O

- Molecular Weight : 293.4 g/mol

- CAS Number : 151672-62-7

The structure comprises a beta-carboline ring fused to an ethanone group linked to a piperidine nitrogen atom, which may enhance its interaction with biological targets.

Neuroactivity

Beta-carboline derivatives have been extensively studied for their effects on neurotransmitter systems. Preliminary investigations suggest that this compound may exhibit significant interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

A comparative analysis with similar compounds indicates that:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Acetyl-beta-carboline | Structure | Exhibits neuroactivity; used in studies for anxiety and depression. |

| 2-Hydroxyethyl-beta-carboline | Structure | Shows antioxidant activity; similar beta-carboline structure but differs in functional groups. |

This suggests that the dual functionality of this compound may provide enhanced biological activities compared to its analogs.

The mechanism of action for compounds like this compound typically involves modulation of neurotransmitter systems and interaction with specific receptors. Research indicates that beta-carbolines can act as ligands for GABA receptors, influencing neuronal excitability and potentially providing anxiolytic effects .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of beta-carboline derivatives, revealing their potential as inhibitors of various biological targets:

- Inhibition of HIV : A study synthesized several beta-carboline derivatives and evaluated their activity against HIV. Some derivatives showed promising inhibitory effects, suggesting that structural modifications could enhance antiviral activity .

- Kinase Inhibition : Research into harmine-based compounds has identified their role as selective inhibitors of DYRK1A, implicating beta-carbolines in therapeutic strategies for neurological disorders and cancer treatment .

Properties

CAS No. |

151672-62-7 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-piperidin-1-yl-2-(9H-pyrido[3,4-b]indol-1-yl)ethanone |

InChI |

InChI=1S/C18H19N3O/c22-17(21-10-4-1-5-11-21)12-16-18-14(8-9-19-16)13-6-2-3-7-15(13)20-18/h2-3,6-9,20H,1,4-5,10-12H2 |

InChI Key |

AKNAMSUKXQHAFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=NC=CC3=C2NC4=CC=CC=C34 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.